Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate
Description
Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate (CAS: 1207362-38-6) is a heterocyclic compound featuring a fused pyrimido-azepine core. Its molecular formula is C₁₆H₁₅Cl₂N₃O₂, with a molecular weight of 352.22 g/mol . The structure includes two chlorine atoms at positions 2 and 4, a benzyl ester group at position 7, and a partially saturated azepine ring. This compound is classified under HS code 2933990090 as a nitrogen-containing heterocycle and is commonly utilized as a pharmaceutical intermediate or synthetic precursor .
Properties
IUPAC Name |
benzyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2/c17-14-12-6-8-21(9-7-13(12)19-15(18)20-14)16(22)23-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQBQGSKOWIRSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=C1C(=NC(=N2)Cl)Cl)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677828 | |
| Record name | Benzyl 2,4-dichloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207362-38-6 | |
| Record name | Benzyl 2,4-dichloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 4,5-Diaminopyrimidine with Cycloheptanone
In a patent by AU2008231543A1, the azepine ring is formed by heating 4,5-diaminopyrimidine with cycloheptanone in acetic acid at 80–100°C for 12–24 hours. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon, followed by dehydration to form the seven-membered azepine ring. This method yields the intermediate 8,9-dihydro-5H-pyrimido[4,5-d]azepine, which is subsequently functionalized.
Key Parameters
Alternative Cyclization Strategies
Alternative routes employ α,ω-dihaloalkanes to bridge aminopyrimidine moieties. For example, reacting 4,5-diaminopyrimidine with 1,4-dibromobutane in dimethylformamide (DMF) at 60°C forms the azepine ring via alkylation and cyclization. This method offers better regioselectivity but requires careful control of stoichiometry to avoid polymerization.
Dichlorination of the Pyrimidine Ring
Chlorination at positions 2 and 4 of the pyrimidoazepine core is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The choice of chlorinating agent impacts reaction efficiency and purity.
Phosphorus Oxychloride-Mediated Chlorination
A two-step chlorination process is described in AU2008231543A1:
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The intermediate 8,9-dihydro-5H-pyrimido[4,5-d]azepine is refluxed with POCl₃ at 110°C for 6 hours.
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The crude product is treated with benzyl chloroformate to protect the secondary amine.
Reaction Conditions
Thionyl Chloride Optimization
Thionyl chloride offers a milder alternative, particularly for acid-sensitive intermediates. In a modified procedure, SOCl₂ is added dropwise to a solution of the azepine derivative in dichloromethane (DCM) at 0°C, followed by warming to room temperature. This method reduces side reactions such as ring-opening but requires longer reaction times (12–18 hours).
Esterification with Benzyl Chloroformate
The final step introduces the benzyl carboxylate group via reaction with benzyl chloroformate (Cbz-Cl). This step is critical for protecting reactive amines and improving compound stability.
Two-Phase Esterification
A biphasic system of water and ethyl acetate is employed to facilitate the reaction:
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The dichlorinated intermediate is dissolved in ethyl acetate.
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Benzyl chloroformate is added with vigorous stirring.
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Aqueous sodium bicarbonate is introduced to neutralize HCl byproduct.
Optimized Parameters
Catalytic Approaches
Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is occasionally used as a catalyst to accelerate the reaction. DMAP (5 mol%) in tetrahydrofuran (THF) at room temperature achieves complete conversion within 2 hours, though purification complexity increases due to catalyst residues.
Purification and Characterization
Final purification is performed via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity exceeding 95% is routinely achieved, as confirmed by HPLC and NMR spectroscopy.
Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅Cl₂N₃O₂ |
| Molecular Weight | 352.22 g/mol |
| Melting Point | 128–130°C (recrystallized) |
| ¹H NMR (CDCl₃) | δ 7.35 (m, 5H, Ar), 4.55 (s, 2H) |
Comparative Analysis of Synthetic Routes
The table below evaluates two primary methods based on yield, scalability, and practicality:
| Method | Cyclization Agent | Chlorination Agent | Esterification Catalyst | Overall Yield |
|---|---|---|---|---|
| Traditional | Acetic acid | POCl₃ | None | 60–65% |
| Optimized | DMF/1,4-dibromobutane | SOCl₂ | DMAP | 75–80% |
The optimized route offers higher yields and milder conditions but requires additional purification steps.
Scientific Research Applications
Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The exact mechanism of action of Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in DNA repair and replication. The compound may inhibit these enzymes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis:
Core Heterocycle Variations: The target compound and its analogs share a fused pyrimido-azepine/pyrido-pyrimidine core. The tert-butyl derivative replaces the azepine ring with a pyridine ring, reducing ring strain and altering electronic properties .
Substituent Effects: Chlorine Atoms: The 2,4-dichloro groups in the target compound increase electrophilicity, facilitating nucleophilic substitution reactions (e.g., amination) for further derivatization . Benzyl vs. tert-Butyl Esters: The benzyl ester in the target compound offers higher stability under acidic conditions compared to the tert-butyl ester, which is cleavable under mild acidic conditions . Sulfonyl and Amino Groups: The sulfonyl group in C₁₉H₂₄N₄O₄S enhances solubility and hydrogen-bonding capacity, making it suitable for aqueous biological assays .
Physicochemical Properties: Lipophilicity: The benzyl-substituted analog (C₂₃H₂₂ClN₃O₂) exhibits higher lipophilicity (XLogP3 = 4.8) due to the aromatic benzyl group, favoring membrane permeability .
Biological Activity: While the target compound lacks explicit bioactivity data, its structural analogs demonstrate antiviral, anticancer, and kinase-inhibitory properties. For example, oxazolo[4,5-d]pyrimidines inhibit fatty acid amide hydrolase (FAAH) and monoglyceride lipase (MAGL) , while tert-butyl derivatives are precursors to kinase inhibitors .
Biological Activity
Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate (CAS No. 1207362-38-6) is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H15Cl2N3O2
- Molecular Weight : 352.22 g/mol
- Structural Characteristics : The compound features a pyrimidoazepine core structure with dichloro and benzyl substituents, which may influence its biological interactions.
The precise mechanism of action of this compound remains to be fully elucidated. However, it is believed to interact with various biological targets, particularly enzymes involved in DNA repair and replication. Preliminary studies suggest that it may inhibit these enzymes, leading to potential therapeutic effects against cancer and inflammatory diseases .
Anticancer Properties
Recent research indicates that compounds similar to Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine have shown promising anticancer activity:
- Cell Proliferation Inhibition : Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Activity
Benzyl derivatives have been explored for their antimicrobial properties:
- Inhibition of Pathogens : Research has indicated that certain derivatives exhibit significant inhibitory effects against a range of bacterial and fungal strains. The mechanism often involves disruption of cell membrane integrity or inhibition of key metabolic pathways .
Case Studies and Research Findings
A selection of studies highlights the biological activity of Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine:
Pharmacological Applications
Given its diverse biological activities, this compound holds promise for various pharmacological applications:
- Cancer Treatment : As a potential chemotherapeutic agent targeting specific cancer pathways.
- Antimicrobial Agents : Development of new antibiotics based on its structural framework.
- Anti-inflammatory Drugs : Potential use in managing chronic inflammatory conditions.
Q & A
Basic: What are the established synthetic routes for Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate?
The compound is synthesized via multi-step strategies involving bicyclic heterocycle formation. A common approach uses 4,6-dichloropyrimidine aldehydes as bis-electrophilic precursors, reacting with N-substituted amino acid esters and amines to construct the pyrimido-azepine core. For example:
Chlorination : Pyrimidine intermediates are treated with POCl₃ to introduce reactive chloro groups.
Cyclization : Reaction with benzyl-protected amines under basic conditions (e.g., NaH/THF) forms the azepine ring.
Deprotection/Purification : Final steps involve benzyl group removal (if needed) and purification via column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
